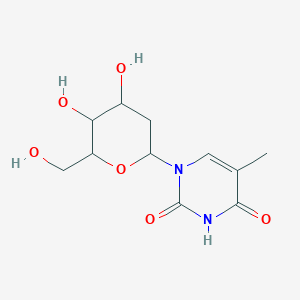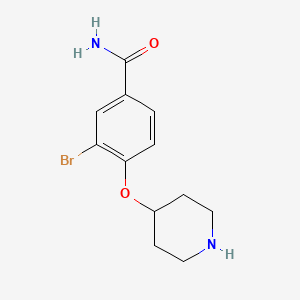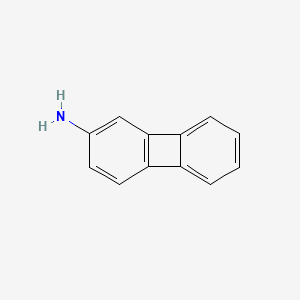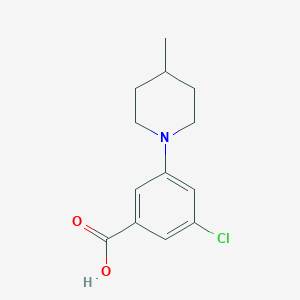![molecular formula C11H12BrN3 B12087525 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087525.png)
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzotriazole ring substituted with a bromine atom at the 7th position and a cyclopentyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-cyclopentyl-1H-benzo[d][1,2,3]triazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to understand the interactions of benzotriazole derivatives with biological macromolecules.
Industrial Applications: The compound is investigated for its use in corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzotriazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The bromine atom and cyclopentyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopentyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
7-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the cyclopentyl group, which can influence its solubility and interaction with biological targets.
1-Cyclopentyl-1H-indazole: A similar heterocyclic compound with different electronic properties due to the indazole ring.
Uniqueness
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the cyclopentyl group, which together influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets and improve its overall properties for various applications.
Propiedades
Fórmula molecular |
C11H12BrN3 |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
7-bromo-1-cyclopentylbenzotriazole |
InChI |
InChI=1S/C11H12BrN3/c12-9-6-3-7-10-11(9)15(14-13-10)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
Clave InChI |
CKCWLMZDNVDDCW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C3=C(C=CC=C3Br)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)


![[7-(2,2-dimethylpropanoyloxy)-4-oxo-3H-quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12087506.png)

![2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)


